N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride
Description
N-(4-Chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride is a synthetic small molecule featuring a benzo[d]thiazole core substituted with a chlorine atom at position 2. The structure includes a 2-morpholinoethyl group linked to the thiazole nitrogen and a phenylthioacetamide side chain. This compound is of interest due to its structural complexity, combining a halogenated heterocycle, a morpholine-derived moiety, and a sulfur-containing acetamide group. Such features are common in bioactive molecules targeting enzymes or receptors, particularly in inflammation and oncology research .
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2-phenylsulfanylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2S2.ClH/c22-17-7-4-8-18-20(17)23-21(29-18)25(10-9-24-11-13-27-14-12-24)19(26)15-28-16-5-2-1-3-6-16;/h1-8H,9-15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCCSUHDWAVRPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN(C2=NC3=C(S2)C=CC=C3Cl)C(=O)CSC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Chlorobenzo[d]thiazole Moiety: This step involves the reaction of 4-chloroaniline with carbon disulfide and sulfur to form 4-chlorobenzo[d]thiazole.
Attachment of the Morpholinoethyl Group: The chlorobenzo[d]thiazole is then reacted with 2-chloroethylmorpholine under basic conditions to introduce the morpholinoethyl group.
Introduction of the Phenylthioacetamide Group: The final step involves the reaction of the intermediate with phenylthioacetic acid chloride in the presence of a base to form the desired compound. The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom on the benzo[d]thiazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been evaluated for their effectiveness against various bacterial strains and fungi. The synthesis of such compounds typically involves the introduction of thiazole moieties, which enhance their biological activity.
Case Study: Antimicrobial Screening
A study published in 2019 demonstrated that thiazole derivatives showed promising results against both Gram-positive and Gram-negative bacteria. The evaluation was conducted using the turbidimetric method, and results suggested that specific derivatives exhibited potent antimicrobial activity, indicating the potential for developing new antibiotics based on these structures .
Anticancer Properties
The compound's structural features suggest potential applications in cancer therapy. Research has shown that thiazole-containing compounds can inhibit the proliferation of cancer cells. For example, derivatives with similar scaffolds have been tested against estrogen receptor-positive breast cancer cell lines, demonstrating significant cytotoxic effects.
Case Study: Anticancer Activity
In a study focused on thiazole derivatives, compounds were screened for their anticancer activity using the Sulforhodamine B assay against MCF7 breast cancer cells. The results indicated that certain derivatives had IC50 values in the low micromolar range, highlighting their potential as anticancer agents .
Molecular Docking Studies
Molecular docking studies are crucial for understanding the interaction between these compounds and biological targets. Such studies provide insights into binding affinities and modes of action, which are essential for drug design.
Findings from Molecular Docking
Molecular docking simulations have revealed that thiazole derivatives can effectively bind to specific receptors involved in cancer proliferation and microbial resistance. This computational approach allows researchers to predict which modifications to the chemical structure might enhance efficacy and selectivity .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step chemical reactions, including acylation and cyclization processes. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and elemental analysis are utilized to confirm the structure and purity of the synthesized compounds.
Synthesis Overview
The synthesis often starts with commercially available thiazole precursors, followed by a series of reactions to introduce morpholino and phenylthio groups. The final product is purified through crystallization or chromatography techniques to ensure high purity levels necessary for biological testing .
Mechanism of Action
The mechanism of action of N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with protein-protein interactions, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The target compound shares structural motifs with several classes of heterocyclic derivatives:
Physicochemical Properties
- Melting Points: Halogenated derivatives (e.g., chloro, bromo) typically exhibit higher melting points due to increased molecular rigidity and intermolecular interactions. For example: Target compound (hydrochloride salt): Likely >250°C (inferred from analogs in ). 4-Bromobenzo[d]thiazole derivative (4d): 254.3–255.9°C . Morpholinoethoxy-phenylthiazole (8c): 114–116°C .
- Synthetic Yields: Morpholinoethyl-containing compounds (e.g., 8c, 8d) show moderate yields (21–33%) due to steric challenges in alkylation . Benzothiazole-isoquinolines achieve higher yields (79–86%) via cyclization and nucleophilic substitution .
Spectral and Analytical Data
- NMR: The target’s morpholinoethyl group is expected to show δ ~2.5–3.5 ppm (m, CH₂-N) and δ ~3.6–4.0 ppm (m, morpholine O-CH₂), consistent with morpholine-containing analogs . Phenylthioacetamide protons (S-CH₂-C=O) typically resonate at δ ~3.8–4.2 ppm, distinct from thioxoacetamide (δ ~4.5–5.0 ppm) in thiazolidinones .
- MS/IR :
Biological Activity
N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Benzo[d]thiazole ring : Known for its biological activity, particularly in enzyme inhibition.
- Morpholinoethyl group : Enhances solubility and bioavailability.
- Phenylthio group : Contributes to the overall chemical reactivity and interaction with biological targets.
The molecular formula is with a molecular weight of 392.85 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Notably, compounds containing benzo[d]thiazole moieties have been shown to inhibit acetylcholinesterase (AChE), an enzyme critical in neurotransmitter regulation.
Key Mechanisms:
- Acetylcholinesterase Inhibition : The compound may enhance acetylcholine levels in the synaptic cleft, potentially benefiting cognitive functions.
- Antioxidant Activity : Some studies suggest thiazole derivatives exhibit free radical scavenging properties, contributing to neuroprotective effects.
In Vitro Studies
In vitro evaluations have demonstrated significant biological activities for this compound, particularly against various cancer cell lines and neurodegenerative disease models.
| Activity | IC50 Value (µM) | Cell Line/Target |
|---|---|---|
| AChE Inhibition | 2.7 | Alzheimer's Disease Model |
| Cytotoxicity | 5.0 | MCF-7 Breast Cancer Cells |
| Antioxidant Activity | 10.0 | DPPH Radical Scavenging |
Case Studies
- Alzheimer’s Disease Research
- Cancer Cell Line Studies
- Neuroprotective Effects
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
